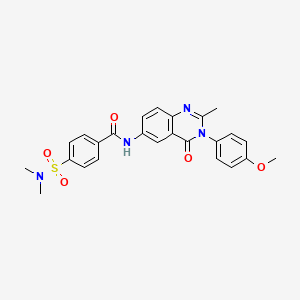
4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities and Chemical Synthesis
Synthesis and Pharmacological Applications
Quinazoline derivatives, closely related to the mentioned compound, have been extensively studied for their pharmacological properties, such as diuretic, antihypertensive, and anti-diabetic potential. For example, a study on the synthesis and characterization of quinazoline derivatives aimed to explore these pharmacological aspects, demonstrating the potential of such compounds in the development of new therapeutic agents (Rahman et al., 2014).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of quinazolinone derivatives. A study detailing the synthesis and antimicrobial activity of novel quinazolinone derivatives highlights the importance of these compounds in addressing microbial resistance and developing new antimicrobial agents (Habib et al., 2012).
Chemical Synthesis Techniques
Research on the efficient synthesis of complex molecules, such as latifine dimethyl ether, provides insights into the methodologies applicable to structurally related compounds. These studies not only enhance our understanding of chemical synthesis processes but also open new pathways for creating compounds with potential therapeutic uses (Gore & Narasimhan, 1988).
Development of Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from quinazolinone and other heterocyclic frameworks demonstrates their potential in developing new anti-inflammatory and analgesic agents. Such studies are crucial for discovering new drugs with improved efficacy and fewer side effects (Abu-Hashem et al., 2020).
Exploration of Anticonvulsant Activities
The design and synthesis of quinazolinone derivatives for evaluating their anticonvulsant activities further illustrate the versatility of these compounds in pharmaceutical research. By exploring the structure-activity relationships, researchers aim to develop more effective treatments for convulsive disorders (Noureldin et al., 2017).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-16-26-23-14-7-18(15-22(23)25(31)29(16)19-8-10-20(34-4)11-9-19)27-24(30)17-5-12-21(13-6-17)35(32,33)28(2)3/h5-15H,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNVXOMGQJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
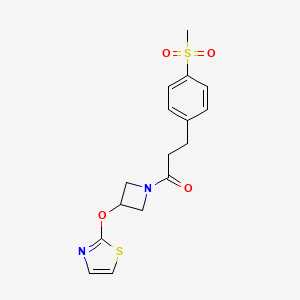
![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3006235.png)
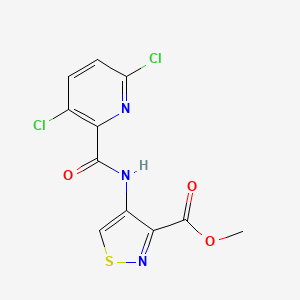
![3-[(4-Chloro-3-methylphenyl)amino]propanenitrile](/img/structure/B3006239.png)

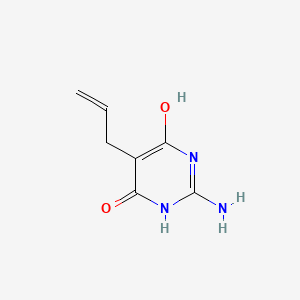
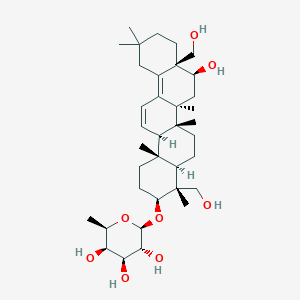
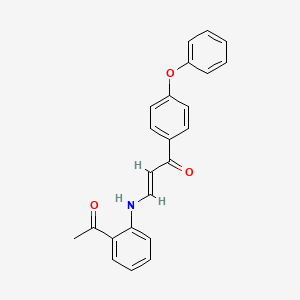

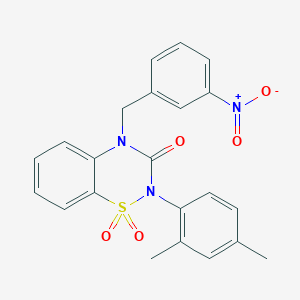

![2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006252.png)
![N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006253.png)

